molecular formula C25H25FN6O4 B2535056 Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1185080-45-8

Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No. B2535056
CAS RN: 1185080-45-8
M. Wt: 492.511
InChI Key: HIDUVPDDMHOHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction was initiated with 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine (1) with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent .


Chemical Reactions Analysis

The new compounds synthesized via the method mentioned above were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml .

Scientific Research Applications

Pharmacological Research and Drug Development

Pharmacokinetics and Metabolism

Research on compounds structurally related to "Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate" often focuses on understanding their pharmacokinetics and metabolism within the body. Studies have explored the absorption, distribution, metabolism, and excretion (ADME) of similar compounds, highlighting their potential as therapeutic agents. For instance, the metabolism and disposition of potent GABA-A receptor agonists and camptothecin analogs in humans have been thoroughly investigated, revealing extensive metabolization and the pathways involved in excretion (Polsky-Fisher et al., 2006; Atsumi et al., 2001).

Clinical Implications and Toxicology

Clinical Trials and Therapeutic Potential

Compounds with comparable chemical structures have been evaluated in clinical settings for their therapeutic potential, particularly in the treatment of cancer and infectious diseases. Their efficacy, safety profiles, and side effects are meticulously assessed through phase I and phase II trials, contributing to the development of new therapeutic agents (Rowinsky et al., 1994; Negoro et al., 1991).

Toxicological Assessments

Understanding the toxicological profile of compounds similar to "Ethyl 1-(2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate" is crucial for assessing their safety. Research has been conducted to identify potential toxicities, adverse effects, and the mechanisms through which these compounds may exert their effects, which is essential for developing safer pharmacological agents (Scheitza, 1977).

Mechanistic Studies and Molecular Interactions

Understanding Molecular Mechanisms

Studies often focus on elucidating the mechanisms of action of these compounds, which can include interactions with specific cellular receptors, enzymes, or DNA. This research provides insights into how such compounds exert their pharmacological effects and can inform the design of new drugs with improved efficacy and reduced side effects (Moser et al., 1983).

Future Directions

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

properties

IUPAC Name

ethyl 1-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O4/c1-2-36-24(34)16-11-13-30(14-12-16)22-23-29-31(15-21(33)27-18-8-4-3-7-17(18)26)25(35)32(23)20-10-6-5-9-19(20)28-22/h3-10,16H,2,11-15H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDUVPDDMHOHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2-{[(2-fluorophenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.